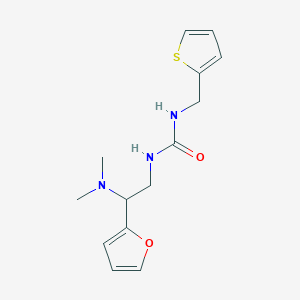

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound is a urea derivative featuring a dimethylamino group attached to a furan-2-yl moiety and a thiophen-2-ylmethyl substituent. Urea-based compounds are widely explored in medicinal and materials chemistry due to their hydrogen-bonding capabilities and structural versatility. The combination of furan (an oxygen-containing heterocycle) and thiophene (a sulfur-containing heterocycle) in this molecule may confer unique electronic and steric properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-17(2)12(13-6-3-7-19-13)10-16-14(18)15-9-11-5-4-8-20-11/h3-8,12H,9-10H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCYBIPLSRESBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both furan and thiophene rings, exhibits unique chemical properties that may contribute to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is C14H20N2OS, with a molecular weight of approximately 264.3864 g/mol. The structural features include:

- Dimethylamino Group : Enhances solubility and may influence receptor interactions.

- Furan Ring : Known for its reactivity in various biological systems, potentially acting as an electrophile.

- Thiophene Ring : Contributes to the compound's electronic properties and stability.

Antimicrobial Properties

Research has indicated that compounds containing thiophene and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the dimethylamino group may enhance these effects by improving cell membrane permeability.

Enzyme Inhibition

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential as an enzyme inhibitor. In particular, compounds with similar structures have been identified as effective inhibitors of urease and proteases, which are critical in various pathological processes .

Case Studies

A notable study explored the synthesis and biological evaluation of urea derivatives, revealing that modifications at the thiophene position significantly impacted their inhibitory activity against certain enzymes . Such findings suggest that 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea could be a promising candidate for further development in drug discovery.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The dimethylamino group may facilitate binding to various receptors, enhancing signaling pathways involved in antimicrobial responses.

- Electrophilic Activity : The furan ring's ability to act as an electrophile may allow it to form covalent bonds with nucleophilic sites on target proteins, leading to inhibition of their function.

- Structural Flexibility : The presence of both furan and thiophene rings provides structural diversity, enabling the compound to adapt to different biological targets.

Comparative Analysis

The following table summarizes the biological activities of similar compounds with structural analogs:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | Structure | Antimicrobial, enzyme inhibition |

| 1,3,4-Thiadiazole Derivatives | Structure | Antibiotic, anti-inflammatory |

| Thiophene-based Urea Derivatives | N/A | Urease inhibition |

Scientific Research Applications

Enzyme Inhibition

The urea moiety in this compound is known to interact with various enzymes, potentially acting as an inhibitor. Research has shown that similar compounds can effectively inhibit urease, which is crucial for treating conditions like kidney stones and peptic ulcers.

Antioxidant Activity

Compounds containing furan and thiophene rings exhibit significant antioxidant properties. Studies indicate that derivatives of this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant for developing treatments for diseases associated with oxidative damage.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. This property could be beneficial for conditions such as arthritis and other chronic inflammatory disorders.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, which is critical for developing new anticancer therapies.

Summary of Biological Activities

Urease Inhibition Study

A study focused on the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results indicated that certain modifications enhanced inhibitory effects compared to standard urease inhibitors, highlighting the potential therapeutic applications in urological disorders.

Antioxidant Efficacy Evaluation

In comparative studies against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, underscoring the health benefits associated with antioxidant-rich compounds derived from this chemical structure.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds are selected for comparison based on shared urea backbones, heterocyclic substituents, or dimethylamino functionalities:

1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b)

- Structure: Urea linker with adamantane, dimethylamino-methylfuran, and thioether groups.

- Synthesis : 94% yield via nucleophilic substitution and condensation.

- Properties : High lipophilicity due to adamantane; thioether enhances metabolic stability.

1-(3-Chloroadamantan-1-yl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5c)

- Structure : Similar to 5b but with a chlorine atom on adamantane.

- Synthesis : 86% yield; chlorine introduces polarity.

- Properties : Lower lipophilicity than 5b but improved solubility in polar solvents.

M64HCl (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride)

- Structure : Urea backbone with pyridine, morpholine, and trifluoromethyl groups.

- Synthesis : Quantitative yield as a hydrochloride salt.

- Properties : Water-soluble FAK activator; trifluoromethyl enhances metabolic stability.

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

- Structure : Urea with chlorophenyl, trifluoromethyl, and pyridinyl-thioether groups.

- Properties : High bioactivity likely due to electron-withdrawing CF₃ and Cl substituents.

Comparative Analysis

Structural and Electronic Features

| Compound | Heterocycles | Key Substituents | Electronic Effects |

|---|---|---|---|

| Target Compound | Furan, Thiophene | Dimethylamino, thiophen-2-ylmethyl | Thiophene (electron-rich) enhances π-π interactions. |

| 5b | Furan | Adamantane, thioether | Adamantane increases steric bulk and lipophilicity. |

| M64HCl | Pyridine, Morpholine | Trifluoromethyl, dimethylamino | CF₃ withdraws electrons; pyridine aids solubility. |

| 7n | Pyridine | CF₃, Cl, thioether | CF₃ and Cl enhance metabolic stability. |

Physicochemical Properties

| Compound | logP (Predicted) | Solubility | Stability |

|---|---|---|---|

| Target Compound | ~2.5 | Moderate (DMSO-soluble) | Susceptible to hydrolysis due to urea. |

| 5b | ~4.0 | Low (lipophilic) | Thioether improves oxidative stability. |

| M64HCl | ~1.8 | High (water-soluble salt) | HCl salt enhances bioavailability. |

| 7n | ~3.2 | Low | CF₃ and Cl reduce metabolic degradation. |

Preparation Methods

Catalyst-Free Carbonyl Sulfide (COS)-Mediated Synthesis

Reaction Mechanism and Procedure

The catalyst-free synthesis of unsymmetrical ureas via COS gas, as demonstrated by, provides a scalable route for target compounds. For 1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, the protocol involves:

- Substrate Preparation : 2-(Dimethylamino)-2-(furan-2-yl)ethylamine (1.0 mmol) and thiophen-2-ylmethylamine (2.0 mmol) are dissolved in acetonitrile (1 mL).

- Gas-Phase Reaction : The mixture is pressurized with 0.4 MPa COS in a stainless-steel autoclave at 25°C for 4 hours, followed by heating to 70°C for 8 hours.

- Workup and Purification : Post-reaction acidification with HCl, extraction with ethyl acetate, and silica gel chromatography (petroleum ether/ethyl acetate gradient, 5:1 to 1:1) yield the product.

Key Data and Optimization

Condensation of Amines and Isocyanates

Stepwise Assembly

This two-step approach, inferred from and, involves:

- Isocyanate Synthesis : Thiophen-2-ylmethyl isocyanate is prepared via phosgenation of thiophen-2-ylmethylamine.

- Urea Formation : The isocyanate reacts with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in dichloromethane at 0°C, followed by warming to room temperature for 12 hours.

Critical Parameters

Visible-Light-Induced Photocatalytic Decarboxylation

Methodology from Dioxazolone Precursors

Adapting the photocatalytic decarboxylation strategy from:

- Dioxazolone Preparation : Thiophen-2-ylmethyl dioxazolone is synthesized from the corresponding carboxylic acid and hydroxylamine.

- Photocatalytic Reaction : The dioxazolone (1.2 mmol) and 2-(dimethylamino)-2-(furan-2-yl)ethylamine (1.0 mmol) react under blue LED light with Ru(bpy)₃Cl₂ (2 mol%) in acetonitrile for 24 hours.

Performance Metrics

Stepwise Substitution and Coupling

Chloromethyl Intermediate Route

Based on patent, this method employs:

- Chlorination : 2-(Chloromethyl)thiophene is treated with sodium hydride and dimethylamine-furan derivative in THF.

- Urea Coupling : The resultant amine reacts with triphosgene in the presence of triethylamine to form the urea linkage.

Efficiency and Challenges

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.